molecular formula C20H24O7 B1236975 Eupatundin CAS No. 20071-53-8

Eupatundin

Cat. No.: B1236975
CAS No.: 20071-53-8
M. Wt: 376.4 g/mol
InChI Key: NFHWFFQENCGSQZ-VAGPNBDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupatundin is a sesquiterpene lactone classified under the guaianolide subclass, known for its cytotoxic properties. Structurally, it features an α,β-unsaturated carbonyl group, which is critical for its bioactivity through mechanisms such as Michael addition reactions with biological nucleophiles (e.g., cysteine) . This compound’s cytotoxic activity has been quantified in vitro, with IC50 values reported in the sub-micromolar range, indicating high potency against specific cancer cell lines .

Properties

CAS No.

20071-53-8

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

[(1R,2S,6R,7R,10R,11S,12R,14R)-1,11-dihydroxy-14-methyl-5,9-dimethylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O7/c1-6-8(2)17(22)25-11-7-9(3)13-14(21)16-19(5,27-16)20(13,24)15-12(11)10(4)18(23)26-15/h6,11-16,21,24H,3-4,7H2,1-2,5H3/b8-6-/t11-,12-,13-,14+,15+,16-,19-,20-/m1/s1

InChI Key

NFHWFFQENCGSQZ-VAGPNBDPSA-N

SMILES

CC=C(C)C(=O)OC1CC(=C)C2C(C3C(C2(C4C1C(=C)C(=O)O4)O)(O3)C)O

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CC(=C)[C@@H]2[C@@H]([C@@H]3[C@]([C@@]2([C@@H]4[C@@H]1C(=C)C(=O)O4)O)(O3)C)O

Canonical SMILES

CC=C(C)C(=O)OC1CC(=C)C2C(C3C(C2(C4C1C(=C)C(=O)O4)O)(O3)C)O

Other CAS No.

20071-53-8

Origin of Product

United States

Comparison with Similar Compounds

Analytical and Methodological Considerations

  • Structural Elucidation : Techniques such as 13C-NMR and IR spectroscopy are critical for distinguishing sesquiterpene lactones, as highlighted in spectral data tables .
  • Data Consistency : Discrepancies in molecular weight for this compound (e.g., 20 vs. 278.3 in ) underscore the need for rigorous validation using complementary methods like high-resolution mass spectrometry .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eupatundin
Reactant of Route 2
Eupatundin

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